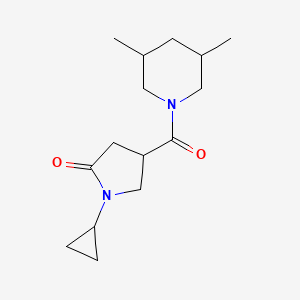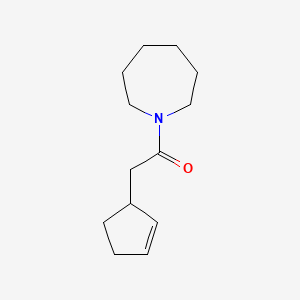
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It was first introduced in the market in 1973 and has since been a popular choice for the management of various conditions.
作用机制
The primary mechanism of action of 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one is the inhibition of COX enzymes. COX-1 and COX-2 are isoforms of the enzyme that are responsible for the production of prostaglandins. COX-1 is constitutively expressed and is involved in the production of prostaglandins that protect the gastric mucosa and maintain renal function. COX-2 is induced during inflammation and is responsible for the production of prostaglandins that cause inflammation and pain. 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one inhibits both COX-1 and COX-2, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has several biochemical and physiological effects. It reduces inflammation and pain by inhibiting the production of prostaglandins. It also has antioxidant properties and can scavenge free radicals, thereby reducing oxidative stress and tissue damage. 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one can also cause gastrointestinal side effects, such as nausea, vomiting, and gastric ulcers, by inhibiting COX-1. It can also cause renal side effects, such as nephrotoxicity, by inhibiting COX-2.
实验室实验的优点和局限性
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has several advantages and limitations for lab experiments. It is widely available and has been extensively studied, making it a popular choice for research. It is also relatively inexpensive and can be easily synthesized. However, 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has several limitations, including its potential for gastrointestinal and renal side effects, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one. One area of research is the development of new formulations that can reduce the risk of gastrointestinal and renal side effects. Another area of research is the development of new NSAIDs that can selectively inhibit COX-2 without affecting COX-1, thereby reducing the risk of side effects. Additionally, research can be conducted on the use of 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one in the treatment of other conditions, such as cancer and Alzheimer's disease.
合成方法
The synthesis of 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one involves several steps, including the reaction of 2,6-dichloroaniline with 3,5-dimethylpyridine to form 3,5-dimethyl-4-(2,6-dichlorophenyl)pyridine. The resulting compound is then reacted with acetic anhydride to produce 2-acetoxy-3,5-dimethyl-4-(2,6-dichlorophenyl)pyridine. The final step involves the reaction of the previous compound with 1-methylpiperidine-4-carboxylic acid to form 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one.
科学研究应用
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one is also known to have antioxidant properties and can scavenge free radicals, which are responsible for oxidative stress and tissue damage.
属性
IUPAC Name |
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-12(2)10-19(9-11)17(21)15-8-13-5-3-4-6-14(13)16(20)18-15/h3-6,8,11-12H,7,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOSVYULGDNDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)

![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)

![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)


![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)
